molecular formula C15H20N4O2S B6752950 1-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea

1-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea

Cat. No.: B6752950
M. Wt: 320.4 g/mol
InChI Key: SQNZHEMMCVUCKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea is a synthetic organic compound that features a thiadiazole ring and a benzofuran moiety. Compounds containing these structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and nitriles under acidic or basic conditions.

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization of ortho-hydroxyaryl ketones or aldehydes.

    Coupling of the Two Moieties: The final step involves coupling the thiadiazole and benzofuran moieties through a urea linkage, which can be achieved using reagents such as isocyanates or carbodiimides under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea would depend on its specific biological target. Generally, compounds with thiadiazole and benzofuran moieties can interact with various enzymes, receptors, or other proteins, modulating their activity and leading to biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-3-phenylurea: Similar structure but with a phenyl group instead of the benzofuran moiety.

    1-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-3-(4-methylphenyl)urea: Similar structure with a methyl-substituted phenyl group.

Uniqueness

1-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea is unique due to the presence of both the thiadiazole and benzofuran rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-15(2,3)12-17-14(22-19-12)18-13(20)16-10-5-4-6-11-9(10)7-8-21-11/h7-8,10H,4-6H2,1-3H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNZHEMMCVUCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NSC(=N1)NC(=O)NC2CCCC3=C2C=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.